molecular formula C12H7N3O3S2 B2518634 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide CAS No. 392325-36-9

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B2518634
CAS No.: 392325-36-9
M. Wt: 305.33
InChI Key: IYDQBPAGCYAERP-UHFFFAOYSA-N
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Description

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core substituted with a nitro group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of benzothiophene to introduce the nitro group, followed by the formation of the carboxamide linkage with the thiazole ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can interact with enzymes and proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core with a nitro group and a thiazole ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3S2/c16-11(14-12-13-3-4-19-12)10-6-7-5-8(15(17)18)1-2-9(7)20-10/h1-6H,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDQBPAGCYAERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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